Welcome to the BenchChem Online Store!
molecular formula C7H5FN2S B079328 2-Fluoro-4-thiocyanatoaniline CAS No. 14512-85-7

2-Fluoro-4-thiocyanatoaniline

Cat. No. B079328
M. Wt: 168.19 g/mol
InChI Key: RPLHGFNIWGHYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08466321B2

Procedure details

To a mixed liquid of 210.9 g of sodium thiocyanate and 200.9 g of methanol was dropped a solution composed of 60.2 g of sodium bromide, 166.6 g of methanol and 163.7 g of bromine over 90 minutes while internal temperature was controlled at −10 to −6° C. To the mixed liquid was dropped 100.0 g of 2-fluoroaniline over 50 minutes while internal temperature was controlled at −10 to −5° C. The resulting mixture was stirred at the same temperature for 3 hours and then was poured into 784 g of water cooled to 0° C. The resulting mixture was neutralized with sodium carbonate and then was extracted twice with 196 g of chloroform. The organic layer was dried over magnesium sulfate and then concentrated, so that 151.9 g of 2-fluoro-4-thiocyanoaniline (Compound S-4) was obtained.
Quantity
210.9 g
Type
reactant
Reaction Step One
Quantity
200.9 g
Type
solvent
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step Two
Quantity
163.7 g
Type
reactant
Reaction Step Two
Quantity
166.6 g
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
784 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[Na+].[Br-].[Na+].BrBr.[F:9][C:10]1[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=1[NH2:12].C(=O)([O-])[O-].[Na+].[Na+]>O.CO>[F:9][C:10]1[CH:16]=[C:15]([S:1][C:2]#[N:3])[CH:14]=[CH:13][C:11]=1[NH2:12] |f:0.1,2.3,6.7.8|

Inputs

Step One
Name
Quantity
210.9 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
200.9 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
60.2 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
163.7 g
Type
reactant
Smiles
BrBr
Name
Quantity
166.6 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
784 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was controlled at −10 to −6° C
CUSTOM
Type
CUSTOM
Details
was controlled at −10 to −5° C
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 196 g of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, so that 151.9 g of 2-fluoro-4-thiocyanoaniline (Compound S-4)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC1=C(N)C=CC(=C1)SC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.